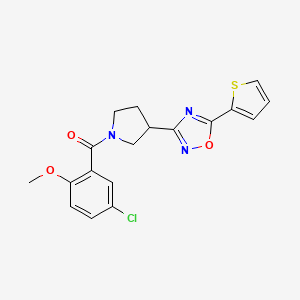
(5-Chloro-2-methoxyphenyl)(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(5-Chloro-2-methoxyphenyl)(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C18H16ClN3O3S and its molecular weight is 389.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Chemical Structure and Properties
The compound (5-Chloro-2-methoxyphenyl)(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone has the following chemical characteristics:
- Molecular Formula : C18H16ClN3O3S
- Molecular Weight : 389.9 g/mol
- CAS Number : 2034277-98-8
This compound features a chloro-methoxyphenyl moiety, a thiophene ring, and a pyrrolidine structure, which contribute to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the oxadiazole and thiophene rings enhances its binding affinity through hydrogen bonding and hydrophobic interactions.
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance:
- A study demonstrated that compounds containing oxadiazole structures showed high antiproliferative activity against various cancer cell lines, including breast cancer (T-47D), leukemia (SR), and melanoma (SK-MEL-5) with inhibition percentages exceeding 80% in some cases .
| Cell Line | Inhibition (%) |
|---|---|
| T-47D (Breast) | 90.47 |
| SR (Leukemia) | 81.58 |
| SK-MEL-5 (Melanoma) | 84.32 |
Enzyme Inhibition
The compound's structure suggests potential as an inhibitor for certain enzymes involved in cancer progression. For example:
- Compounds similar to this one have been shown to inhibit key pathways such as EGFR and Src kinases, which are crucial in tumor growth and metastasis .
Antimicrobial Activity
Some derivatives of oxadiazoles have also shown promising antimicrobial properties, suggesting that this compound could possess similar activities. The presence of the thiophene ring often correlates with enhanced antimicrobial effects .
Case Studies and Research Findings
- Antiproliferative Studies : A comprehensive evaluation of various oxadiazole derivatives, including this compound, indicated significant cytotoxic effects against a panel of cancer cell lines. The IC50 values for some derivatives were reported as low as 0.67 µM against prostate cancer cells, highlighting the potential efficacy of these compounds in therapeutic applications .
- Molecular Docking Studies : Computational studies have been conducted to predict the binding affinity of this compound to various biological targets. Results indicated favorable interactions with target proteins associated with cancer progression, supporting its potential as a lead compound for drug development .
Properties
IUPAC Name |
(5-chloro-2-methoxyphenyl)-[3-(5-thiophen-2-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O3S/c1-24-14-5-4-12(19)9-13(14)18(23)22-7-6-11(10-22)16-20-17(25-21-16)15-3-2-8-26-15/h2-5,8-9,11H,6-7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFOUPJWOIHHMGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)N2CCC(C2)C3=NOC(=N3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














